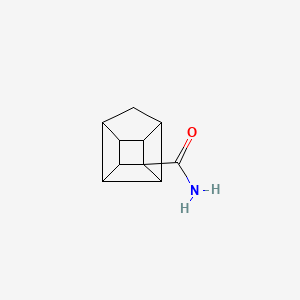
Homocuban-4-carbonsaeureamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homocuban-4-carbonsaeureamid is a highly strained cage compound known for its unique structural properties. The compound belongs to the class of homocubanes, which are characterized by their rigid, polycyclic frameworks. These structures are of significant interest in various fields of scientific research due to their unusual chemical and physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxamide typically involves multiple steps, starting from simpler precursors. One common method involves the hydrogenolysis of homocubanes in the presence of platinum-, palladium-, or rhodium-supported catalysts . The reaction conditions often require precise control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for pentacyclo[4300~2,5~0~3,8~This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Homocuban-4-carbonsaeureamid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of catalysts like rhodium or palladium.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, oxidizing agents like potassium permanganate, and various catalysts such as platinum, palladium, and rhodium . The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenolysis of homocubanes can lead to the formation of tetracyclo[4.3.0.0~2,5~.0~3,8~]nonanes by cleavage of specific carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
Homocuban-4-carbonsaeureamid has several scientific research applications, including:
Wirkmechanismus
The mechanism by which pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antiulcer activity is believed to be due to its ability to interact with and stabilize certain biological membranes, thereby protecting them from damage . The compound’s rigid structure also allows it to fit into specific binding sites on target molecules, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cubane: Another highly strained cage compound with a similar polycyclic structure.
Basketane: Known for its unique cage-like structure and reactivity.
Norsnoutane: A compound with a similar framework but different substitution patterns.
Uniqueness
Homocuban-4-carbonsaeureamid is unique due to its specific arrangement of carbon atoms and the resulting strain in its structure. This makes it an excellent model for studying the effects of strain on chemical reactivity and stability .
Eigenschaften
CAS-Nummer |
15844-06-1 |
|---|---|
Molekularformel |
C10H11NO |
Molekulargewicht |
161.204 |
InChI |
InChI=1S/C10H11NO/c11-9(12)10-6-3-1-2-4(6)8(10)5(2)7(3)10/h2-8H,1H2,(H2,11,12) |
InChI-Schlüssel |
VILRDPLUXFZIPR-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5C2C3C45C(=O)N |
Synonyme |
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxamide (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















